![molecular formula C17H18ClN5O B2363967 2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile CAS No. 956631-39-3](/img/structure/B2363967.png)

2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

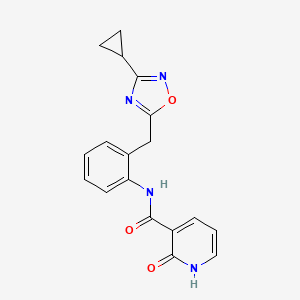

The compound “2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile” is a derivative of a series of compounds synthesized for their in vitro antimicrobial and anticancer activities . The chemical structures of these compounds were confirmed by physicochemical and spectral characteristics .

Aplicaciones Científicas De Investigación

Antifungal Activities

Compounds structurally related to 2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile, such as α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles, have been synthesized and tested for their in vitro antifungal activities. These compounds, synthesized from chloroacetyl piperazine and other reactants, displayed higher antifungal activity against Sclerotinia sclerotiorum and Botrytis cinerea compared to standard treatments like carbendazim (Qing Jin et al., 2015).

Antibacterial and Antifungal Properties

Another study synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which were structurally related to the queried compound. These derivatives exhibited excellent antibacterial and antifungal activities, outperforming standard drugs in some cases (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).

Bacterial Biofilm and MurB Inhibitors

A similar compound, 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, was used as a key synthon in the synthesis of a new series of bis(1,3,4-trisubstituted pyrazoles). These derivatives showed excellent in-vitro antibacterial and cytotoxic activities, with compound 5e demonstrating significant biofilm inhibition activities and MurB enzyme inhibitory activity (Ahmed E. M. Mekky, S. Sanad, 2020).

Copper(II) Complex Synthesis

In the field of chemistry, similar compounds with piperazine moieties have been used in the synthesis of pentadentate ligands and their corresponding Cu(II) complexes. These complexes, characterized by various analytical methods, demonstrated interesting redox properties and antiferromagnetic interactions (S. Sujatha et al., 2000).

Novel Metal-Based Chemotherapy

Related compounds have also been investigated for their potential in metal-based chemotherapy against tropical diseases. Complexes of these compounds with copper and gold demonstrated higher growth inhibitory activity against Trypanosoma cruzi, suggesting potential applications in treating diseases like Chagas disease (M. Navarro et al., 2000).

Propiedades

IUPAC Name |

2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenylpyrazol-4-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O/c18-10-17(24)22-8-6-21(7-9-22)16(11-19)14-12-20-23(13-14)15-4-2-1-3-5-15/h1-5,12-13,16H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAYLIUSBQWJTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C#N)C2=CN(N=C2)C3=CC=CC=C3)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)

![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2363892.png)

![3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2363896.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2363897.png)

![N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B2363899.png)